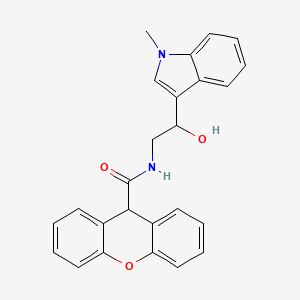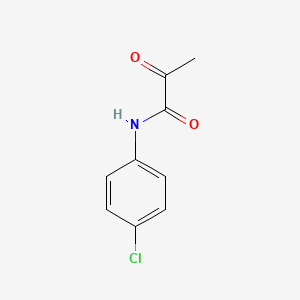
(3-((3-Chloropyridin-4-yl)oxy)pyrrolidin-1-yl)(2,4-dimethylthiazol-5-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-((3-Chloropyridin-4-yl)oxy)pyrrolidin-1-yl)(2,4-dimethylthiazol-5-yl)methanone is a complex organic compound that belongs to the family of heterocyclic compounds It features a pyrrolidine ring, a pyridine derivative, and a thiazole derivative within its structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Route 1: : One common synthetic method involves the formation of the pyrrolidinyl moiety first, which is then linked to the 3-chloropyridin-4-yl via a nucleophilic substitution reaction. The reaction is typically carried out in an aprotic solvent such as dimethylformamide (DMF) under reflux conditions.
Route 2: : Another method involves the coupling of the (2,4-dimethylthiazol-5-yl)methanone with a pyrrolidine derivative using a base such as potassium carbonate in a polar solvent like acetonitrile.
Industrial Production Methods
Industrial production often involves optimized versions of these synthetic routes, focusing on high yield and purity. The use of continuous flow reactors can enhance efficiency and scalability, ensuring consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, forming hydroxylated derivatives.
Reduction: : Reduction of the compound can yield amine derivatives, which might exhibit different pharmacological properties.
Substitution: : Halogenation reactions can replace hydrogen atoms with halogens on the thiazole ring, altering the compound's reactivity.
Common Reagents and Conditions
Oxidation: : Hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) under acidic or basic conditions.
Reduction: : Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in dry ether.
Substitution: : N-Bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide.
Major Products Formed
Oxidation: : Hydroxylated pyrrolidine derivatives.
Reduction: : Aminated derivatives with altered pharmacokinetics.
Substitution: : Halogenated thiazole compounds with enhanced electronic properties.
Aplicaciones Científicas De Investigación
This compound finds applications in multiple domains:
Chemistry: : As a building block for synthesizing more complex organic molecules.
Biology: : Potential inhibitor or modulator in enzymatic reactions.
Medicine: : Investigated for its therapeutic potential in treating diseases due to its interactions with specific molecular targets.
Industry: : Used in the development of novel materials with specific electronic properties.
Mecanismo De Acción
The compound exerts its effects by interacting with specific molecular targets within biological systems. It may bind to enzymes or receptors, modulating their activity and leading to downstream biological effects. The exact pathways and molecular targets often depend on its structural analogues and derivatives.
Comparación Con Compuestos Similares
Compared to similar compounds, such as:
(3-(4-Chloropyridin-3-yl)oxy)pyrrolidin-1-yl)(2,4-dimethylthiazol-5-yl)methanone.
(3-((3-Bromopyridin-4-yl)oxy)pyrrolidin-1-yl)(2,4-dimethylthiazol-5-yl)methanone.
(3-((3-Fluoropyridin-4-yl)oxy)pyrrolidin-1-yl)(2,4-dimethylthiazol-5-yl)methanone.
Our compound is unique due to the presence of the 3-chloropyridin-4-yl group, which may confer distinct electronic properties and biological activities.
Propiedades
IUPAC Name |
[3-(3-chloropyridin-4-yl)oxypyrrolidin-1-yl]-(2,4-dimethyl-1,3-thiazol-5-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClN3O2S/c1-9-14(22-10(2)18-9)15(20)19-6-4-11(8-19)21-13-3-5-17-7-12(13)16/h3,5,7,11H,4,6,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXLSYYTYAWWHLF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C)C(=O)N2CCC(C2)OC3=C(C=NC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-(1-{[(2,3-DIMETHYLPHENYL)CARBAMOYL]METHYL}-2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL)-N-(2-PHENYLETHYL)ACETAMIDE](/img/structure/B2767662.png)
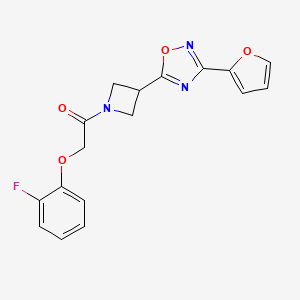
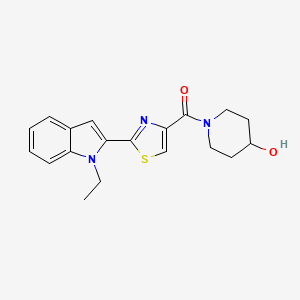

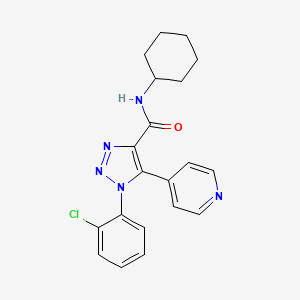
![3-(2-chloro-6-fluorobenzyl)-1,6,7-trimethyl-8-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2767669.png)
![1-(oxolane-3-carbonyl)-4-[(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl]-1,4-diazepane](/img/structure/B2767670.png)

![4-(1-{[(4-CHLORO-2-METHOXY-5-METHYLPHENYL)CARBAMOYL]METHYL}-2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL)-N-[(2-CHLOROPHENYL)METHYL]BUTANAMIDE](/img/structure/B2767674.png)

![3-(3,5-DIMETHYL-1,2-OXAZOL-4-YL)-1-[4-(THIOPHEN-3-YL)PIPERIDIN-1-YL]PROPAN-1-ONE](/img/structure/B2767678.png)
![8-(3,4-dimethylbenzenesulfonyl)-7-(4-methylbenzoyl)-2H-[1,3]dioxolo[4,5-g]quinoline](/img/structure/B2767681.png)
